Substance P (6-11)

Neuropeptide pharmacology Behavioral neuroscience NK-1 receptor function

SP 6-11 retains full NK-1R agonism while achieving only 74% maximal homologous desensitization (vs. 95.6% for full-length SP), enabling extended-duration assays without tachyphylaxis. It exhibits 12.8-fold greater potency in wet-dog shake behavioral models and species-dependent functional inversion—inhibitory in rat pancreas, potentiatory in canine. As an endogenous C-terminal metabolite, it uniquely supports physiologically relevant studies of neuropeptide processing and C-terminal fragment signaling. Select SP 6-11 for protocols demanding sustained receptor responsiveness and clear pharmacological discrimination from N-terminal domain contributions.

Molecular Formula C36H52N8O7S
Molecular Weight 740.9 g/mol
CAS No. 51165-07-2
Cat. No. B1295234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (6-11)
CAS51165-07-2
Synonyms1-dearginyl-2,4-deprolyl-3-delysyl-5-deglutamine-substance P
1-des-Arg-2,4-des-Pro-3-des-Lys-5-des-Gln-substance P
pGlu SPH
sendide
SP(6-11)
SP6-11(C-terminal)
substance P (6-11)
substance P hexapeptide
substance P, dearginyl(1)-deprolyl(2,4)-delysyl(3)-deglutamine(5)-
Molecular FormulaC36H52N8O7S
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1
InChIKeyJRJICHIAKDIPMB-ZIUUJSQJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (6-11) 51165-07-2: C-Terminal Hexapeptide NK-1 Tachykinin Receptor Agonist for Neuropeptide Signaling Research


Substance P (6-11) (CAS: 51165-07-2), the C-terminal hexapeptide amide fragment of the endogenous undecapeptide Substance P, functions as an agonist at the neurokinin-1 (NK-1) tachykinin receptor [1]. This fragment retains the core pharmacophore sufficient for receptor binding and activation, exhibiting motoneuron depolarization and hypotensive effects comparable to the full-length peptide while displaying distinct pharmacological properties in desensitization and tissue-specific responses . As a naturally occurring metabolite of Substance P identified in rat striatum and at the blood-brain barrier, SP 6-11 serves as a critical tool for dissecting the minimal structural requirements for NK-1 receptor activation and for probing the functional divergence between full-length and truncated tachykinin signaling [2].

Substance P (6-11) 51165-07-2: Why Generic Substitution with Full-Length Substance P or Alternative Tachykinin Fragments Fails


Substance P (6-11) cannot be interchangeably substituted with full-length Substance P (1-11), other C-terminal fragments (e.g., SP 5-11, SP 7-11), or synthetic NK-1 agonists (e.g., septide, GR73632) due to fundamental differences in desensitization capacity, behavioral response profiles, receptor subtype selectivity, and tissue-specific signaling outcomes [1][2]. Critically, SP 6-11 exhibits a 21.6 percentage-point reduction in maximal NK-1 receptor homologous desensitization compared to SP 1-11, and displays 12.8-fold greater potency in inducing wet-dog shakes than SP 5-11 [1][3]. These quantitative divergences render the compound uniquely suited for experiments requiring sustained NK-1 receptor responsiveness without tachyphylaxis, or for studies aimed at distinguishing the pharmacological contributions of the N-terminal domain from the C-terminal core sequence [1].

Substance P (6-11) 51165-07-2: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Behavioral Potency: SP 6-11 Exhibits 12.8-Fold Greater Wet-Dog Shake Induction than SP 5-11 Following Intracerebroventricular Administration

In a direct head-to-head comparison of C-terminal Substance P fragments administered via intracerebroventricular (i.c.v.) injection in conscious rats, SP 6-11 demonstrated significantly enhanced potency in inducing specific behavioral responses compared to both full-length SP 1-11 and the longer fragment SP 5-11 [1]. SP 6-11 induced wet-dog shakes (WDS) at a frequency 12.8-fold greater than SP 5-11 at equimolar doses, and also exceeded SP 1-11 in both face washing (FW) and WDS behaviors [1]. Notably, SP 7-11 and SP 8-11 produced no significant behavioral or cardiovascular responses, establishing SP 6-11 as the minimal active C-terminal sequence capable of eliciting full central NK-1 receptor-mediated responses [1].

Neuropeptide pharmacology Behavioral neuroscience NK-1 receptor function

Receptor Desensitization: SP 6-11 Produces Only 74% Maximal NK-1R Desensitization Versus 95.6% for Full-Length Substance P

A direct comparative study of NK-1 receptor (NK-1R) homologous desensitization revealed that Substance P 1-11 produced 95.6 ± 0.9% maximal desensitization, whereas the C-terminal fragment SP 6-11 achieved only 74 ± 3.5% maximal desensitization (P < 0.001 vs SP) [1]. This 21.6 percentage-point reduction in desensitization capacity occurs despite SP 6-11 functioning as a full NK-1R agonist and stimulating equivalent 8-9-fold increases in NK-1R phosphorylation [1]. The N-terminal domain of full-length SP (residues 1-5) was shown to be essential for complete desensitization, a structural feature absent in SP 6-11 [1]. Septide (a modified SP 6-11 analog) produced only 50.6 ± 8% desensitization, confirming the graded relationship between N-terminal truncation and desensitization efficacy [1].

GPCR signaling Receptor desensitization NK-1 tachykinin receptor Tachyphylaxis

Species-Dependent Organ-Specific Pharmacology: SP 6-11 Exhibits Opposite Pancreatic Hormone Modulation in Rat Versus Canine Models

In isolated perfused pancreas preparations, SP 6-11 demonstrated species-dependent functional divergence from full-length Substance P [1]. In the rat pancreas, SP 6-11 exhibited identical inhibitory potency to SP 1-11 on both insulin and glucagon release across a concentration range of 0.1-10 nM [1]. However, in the canine pancreas, a striking reversal occurred: both SP 1-11 (1 nM) and SP 6-11 (10 nM) potentiated insulin, glucagon, and somatostatin release [1]. Notably, SP 6-11 displayed reduced potentiating efficacy compared to full-length SP in the canine system [1]. This species-specific functional inversion was not observed with N-terminal fragments and represents a unique pharmacological signature of the C-terminal hexapeptide sequence [1].

Endocrinology Pancreatic hormone secretion Species-specific pharmacology Islet physiology

Metabolite Identity: SP 6-11 Is a Naturally Occurring Endogenous Fragment of Substance P Detected in Brain and at the Blood-Brain Barrier

SP 6-11 is not merely a synthetic truncation product but an endogenously generated metabolite of Substance P identified in physiologically relevant compartments [1]. LC-MS/MS analysis of Substance P metabolism at the blood-brain barrier identified SP 6-11 as a major metabolite formed by both SP-degrading endopeptidase and matrix metalloproteinase-9 [1]. In vivo microdialysis studies in rat striatum further confirmed SP 6-11 as a principal metabolic product alongside SP 1-9 and SP 3-11 [1]. This endogenous metabolite was demonstrated to stimulate an eightfold increase in NK-1R phosphorylation and decrease striatal dopamine release, confirming its biological activity in native neural tissue [1]. By contrast, synthetic agonists such as septide, GR73632, and senktide are chemically modified non-endogenous analogs without physiological relevance [2][3].

Neuropeptide metabolism Blood-brain barrier Endogenous ligand Mass spectrometry

Anxiogenic Activity: SP 6-11 Functions as an NK-3 Receptor Antagonist in Elevated Plus-Maze Behavioral Assays

In the elevated plus-maze (EPM) anxiety model in adult male Wistar rats, SP 6-11 (10 pmol, i.c.v.) reduced all parameters of open-arm exploration and increased protected stretch-attend postures, indicating a clear anxiogenic-like effect [1]. Critically, this anxiogenic activity was shown to be mediated not only through NK-1 and NK-2 receptors as previously reported, but also through functional antagonism at NK-3 receptors [1]. Senktide (10 pmol), a selective NK-3 receptor agonist, produced the opposite anxiolytic-like effect, and pretreatment with SP 6-11 prevented the anxiolytic-like effect of senktide [1]. Furthermore, the NK-3 antagonist SR142801 (100 pmol) potentiated SP 6-11-induced anxiety [1]. This NK-3 receptor antagonist-like behavior of SP 6-11 is distinct from full-length Substance P and from selective NK-1 agonists, which do not exhibit this dual receptor interaction profile [1].

Anxiety Behavioral pharmacology NK-3 receptor Elevated plus-maze

Solution Stability: SP 6-11 Requires Fresh Preparation with Limited Published Stability Data - A Critical Procurement Consideration

Vendor technical documentation consistently indicates that Substance P (6-11) exhibits limited stability in solution, with manufacturers recommending that stock solutions be prepared freshly before use and stored aliquoted in tightly sealed vials . AbMole explicitly notes: 'The compound is unstable in solutions, freshly prepared is recommended' and advises that stock solutions be used within 1 month . GlpBio provides specific storage parameters: stock solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month . This stability profile differs from certain synthetic NK-1 agonists and antagonists, including the lyophilized formulation of [Arg6, D-Trp7,9, MePhe8]-Substance P 6-11 (Antagonist G), which demonstrates shelf-life stability of at least 3 years when stored at 2-8°C in darkness [1].

Peptide stability Solution preparation Quality control Experimental reproducibility

Substance P (6-11) 51165-07-2: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Studies Requiring Sustained NK-1 Receptor Signaling Without Rapid Tachyphylaxis

Given that SP 6-11 produces only 74% maximal NK-1R desensitization compared to 95.6% for full-length Substance P [1], this compound is optimally suited for extended-duration pharmacological assays where receptor desensitization would confound interpretation. Applications include prolonged superfusion electrophysiology recordings, chronic in vivo microdialysis studies of neurotransmitter release, and longitudinal assessments of NK-1R-mediated cellular responses. Researchers seeking to avoid the rapid functional tachyphylaxis characteristic of full-length Substance P should preferentially select SP 6-11 for such protocols.

Behavioral Neuroscience Experiments Requiring Robust and Quantifiable NK-1 Receptor-Mediated Readouts

SP 6-11's 12.8-fold greater potency in inducing wet-dog shakes compared to SP 5-11, combined with its full retention of cardiovascular responses equivalent to SP 1-11, makes it the fragment of choice for central nervous system behavioral studies requiring high signal-to-noise ratios [2]. This compound enables clear discrimination between active and inactive C-terminal fragments, as SP 7-11 and SP 8-11 produce no significant responses. Applications include pain and nociception assays, stress-induced behavioral paradigms, and pharmacological validation of NK-1 receptor antagonists in vivo.

Comparative Species Pharmacology Investigating Divergent Tachykinin Receptor Signaling Across Mammalian Models

The species-dependent functional inversion of SP 6-11—inhibitory in rat pancreas versus potentiatory in canine pancreas—positions this compound as a critical molecular probe for evolutionary pharmacology studies [3]. Researchers investigating species-specific differences in NK receptor coupling mechanisms, G-protein signaling bias, or tissue-dependent receptor reserve should consider SP 6-11 for cross-species comparative analyses. This property is particularly relevant for translational research programs where preclinical findings in rodent models must be contextualized against larger mammalian or human receptor pharmacology.

Mechanistic Studies of Endogenous Neuropeptide Metabolism and Fragment Bioactivity

As an endogenously generated metabolite of Substance P identified in rat striatum and at the blood-brain barrier, SP 6-11 is uniquely positioned for studies of physiological neuropeptide processing, metabolic enzyme activity, and the biological functions of naturally occurring peptide fragments [4]. Unlike synthetic agonists (septide, GR73632), SP 6-11 represents a true endogenous ligand fragment, enabling physiologically relevant investigations of Substance P catabolism, fragment-mediated signaling, and the contributions of C-terminal metabolites to overall tachykinin system function in health and neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance P (6-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.